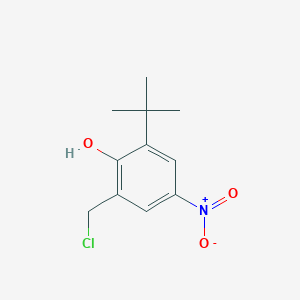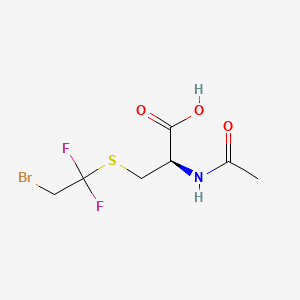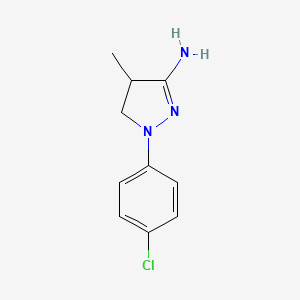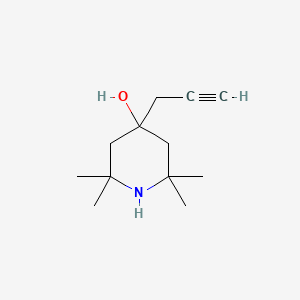
Silane, ethenyl(iodomethyl)dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, ethenyl(iodomethyl)dimethyl- is an organosilicon compound characterized by the presence of silicon, carbon, hydrogen, and iodine atoms. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility and are widely used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of silane, ethenyl(iodomethyl)dimethyl- typically involves the reaction of vinylsilane with iodomethane under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of silane, ethenyl(iodomethyl)dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced catalytic systems to ensure consistent product quality. The production facilities are equipped with state-of-the-art technology to monitor and control the reaction parameters, ensuring safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, ethenyl(iodomethyl)dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced using hydrosilanes to yield simpler silanes.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Hydrosilanes such as triethylsilane are used as reducing agents.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Silane, ethenyl(iodomethyl)dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials such as silicone polymers and coatings.
Mécanisme D'action
The mechanism of action of silane, ethenyl(iodomethyl)dimethyl- involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The presence of the ethenyl and iodomethyl groups allows for further functionalization, enhancing its reactivity and utility in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylsilane: A simpler silane with two methyl groups attached to silicon.
Vinylsilane: Contains a vinyl group attached to silicon.
Iodomethylsilane: Features an iodomethyl group attached to silicon.
Uniqueness
Silane, ethenyl(iodomethyl)dimethyl- is unique due to the presence of both ethenyl and iodomethyl groups, which confer distinct reactivity and functionalization potential. This combination of functional groups makes it a valuable compound in the synthesis of complex organosilicon molecules and advanced materials.
Propriétés
| 74793-14-9 | |
Formule moléculaire |
C5H11ISi |
Poids moléculaire |
226.13 g/mol |
Nom IUPAC |
ethenyl-(iodomethyl)-dimethylsilane |
InChI |
InChI=1S/C5H11ISi/c1-4-7(2,3)5-6/h4H,1,5H2,2-3H3 |
Clé InChI |
SFUOZXABFSQINF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CI)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)



![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)



